3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid
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Overview
Description
3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with two nitro groups at the 3 and 5 positions and a pyrrolidinyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 4-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitration reagents.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3,5-Diamino-4-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the nitro and pyrrolidinyl groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the pyrrolidinyl group.
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the nitro groups.
Uniqueness: 3,5-Dinitro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the combination of nitro and pyrrolidinyl groups on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O6 |
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Molecular Weight |
281.22 g/mol |
IUPAC Name |
3,5-dinitro-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)7-5-8(13(17)18)10(9(6-7)14(19)20)12-3-1-2-4-12/h5-6H,1-4H2,(H,15,16) |
InChI Key |
DJLPDYUHXZZEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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